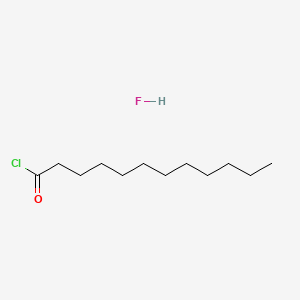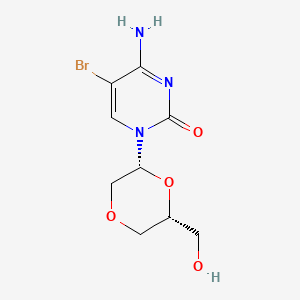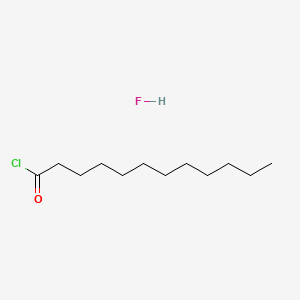
Dodecanoyl chloride;hydrofluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecanoyl chloride;hydrofluoride is a compound that combines dodecanoyl chloride, also known as lauroyl chloride, with hydrofluoride. Dodecanoyl chloride is an acid chloride derived from dodecanoic acid (lauric acid), and hydrofluoride is a solution of hydrogen fluoride in water. This compound is used in various chemical reactions and industrial applications due to its reactivity and unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecanoyl chloride is typically synthesized by reacting dodecanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under reflux conditions. The reaction proceeds as follows:
C12H24O2+SOCl2→C12H23ClO+SO2+HCl
This reaction yields dodecanoyl chloride along with sulfur dioxide and hydrogen chloride as by-products .
Industrial Production Methods
In industrial settings, dodecanoyl chloride is produced on a larger scale using similar methods but with optimized conditions to maximize yield and purity. The process involves the use of continuous reactors and efficient separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Dodecanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: Reacts with nucleophiles such as alcohols, amines, and water to form esters, amides, and carboxylic acids, respectively.
Hydrolysis: Reacts with water to produce dodecanoic acid and hydrogen chloride.
Esterification: Reacts with alcohols in the presence of a catalyst to form esters
Common Reagents and Conditions
Alcohols: Used in esterification reactions to form esters.
Amines: Used to form amides.
Water: Used in hydrolysis reactions to form carboxylic acids
Major Products Formed
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
Carboxylic Acids: Formed from hydrolysis reactions
Scientific Research Applications
Dodecanoyl chloride;hydrofluoride has several scientific research applications, including:
Surface Modification: Used to modify the surface properties of materials such as chitosans and microfibrillated cellulose to improve solubility and dispersibility.
Antimicrobial Agents: Derivatives of dodecanoic acid have been studied for their antimicrobial properties against various bacterial and fungal strains.
Hydrophobic Biomaterials: Used in the synthesis of hydrophobic biomaterials for applications in packaging and water-repellent materials.
Mechanism of Action
The mechanism of action of dodecanoyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The hydrofluoride component enhances the reactivity of the compound by providing a source of fluoride ions, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
Octadecanoyl Chloride: Similar to dodecanoyl chloride but with a longer carbon chain, leading to different physical properties and reactivity.
Hexanoyl Chloride: A shorter-chain analog with different reactivity and applications.
Uniqueness
Dodecanoyl chloride;hydrofluoride is unique due to its specific chain length and the presence of the hydrofluoride component, which enhances its reactivity and expands its range of applications compared to other acid chlorides .
Properties
CAS No. |
71549-85-4 |
|---|---|
Molecular Formula |
C12H24ClFO |
Molecular Weight |
238.77 g/mol |
IUPAC Name |
dodecanoyl chloride;hydrofluoride |
InChI |
InChI=1S/C12H23ClO.FH/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3;1H |
InChI Key |
YNHPVGCKMXEYOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)Cl.F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


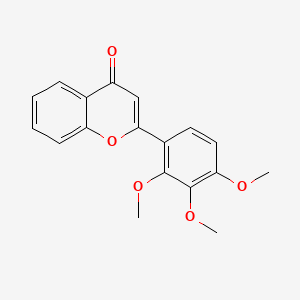
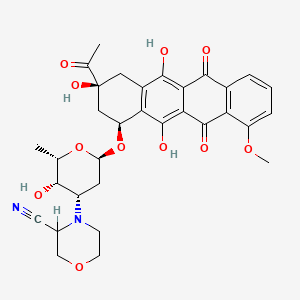
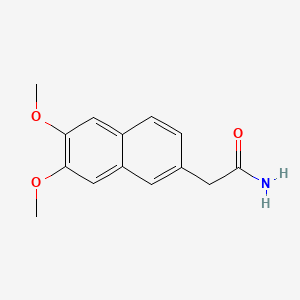
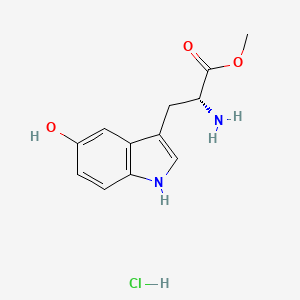
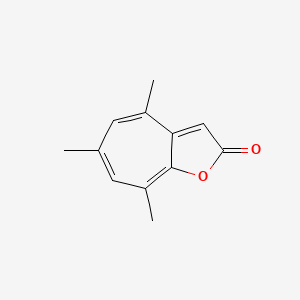
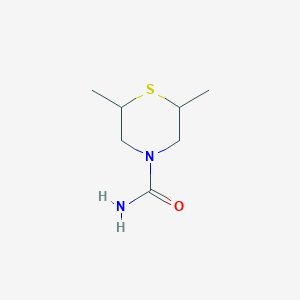

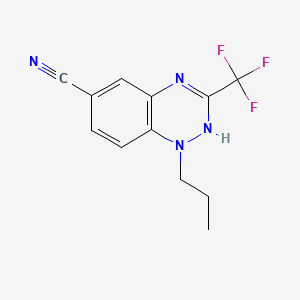
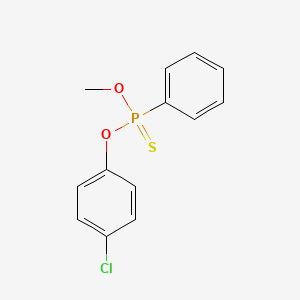
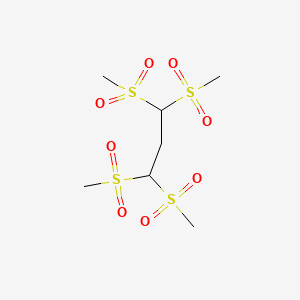
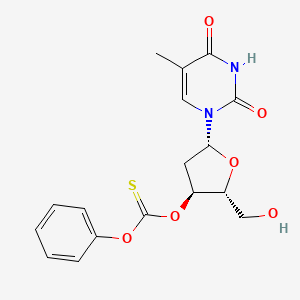
![N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12811598.png)
